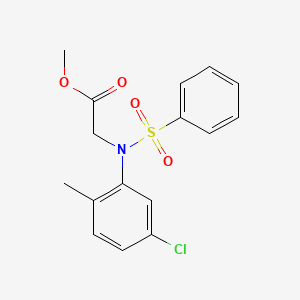

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 418804-73-6) is a glycine-derived ester with dual substitution on the nitrogen atom: a 5-chloro-2-methylphenyl group and a phenylsulfonyl moiety. Its molecular formula is C₁₆H₁₆ClNO₄S, with a monoisotopic mass of 353.048857 Da . This compound belongs to the class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry for synthesizing β-lactams and other bioactive heterocycles . The phenylsulfonyl group enhances electrophilicity at the nitrogen center, facilitating nucleophilic substitution or cyclization reactions, while the chloro-methylphenyl substituent introduces steric and electronic effects that influence reactivity and stability .

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXGGANATGYMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C₁₆H₁₆ClNO₄S

- Molecular Weight : 353.82 g/mol

- CAS Number : 418804-73-6

Structural Features

The structure of Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate includes:

- A chloro-substituted aromatic ring

- A sulfonyl group

- A glycinate moiety

These functional groups are significant for its biological interactions and therapeutic potential.

Research indicates that the compound may interact with various biological targets, potentially influencing multiple pathways. Preliminary studies suggest that it could exhibit:

- Antimicrobial Activity : Initial screening has shown effectiveness against certain bacterial strains.

- Anticancer Properties : Some in vitro studies indicate cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity Assays :

-

Pharmacodynamics :

- Interaction studies have been undertaken to understand the pharmacodynamics of this compound. These studies typically involve assessing binding affinities to target proteins and evaluating downstream effects on cellular pathways .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate | C₁₆H₁₆ClNO₄S | Similar structure; potential variations in activity |

| Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate | C₁₆H₁₇NO₄S | Lacks chlorine; may exhibit different biological activity |

This table highlights the structural similarities and differences that may influence their respective biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

The compound’s structural analogues differ primarily in the aryl groups attached to the glycinate nitrogen. Key examples include:

Key Observations :

- Steric and Electronic Effects : The 5-chloro-2-methylphenyl group in the target compound provides greater steric hindrance compared to pyrimidinyl or methoxyphenyl substituents. This hindrance reduces unwanted side reactions, such as dimerization (e.g., diketopiperazine formation in pyrimidinyl analogues) .

- Synthesis Challenges : Unlike Methyl N-(pyrimidin-2-yl)glycinate, which requires solid-phase synthesis to avoid diketopiperazine byproducts , the target compound’s synthesis (via solution-phase alkylation) benefits from the phenylsulfonyl group’s electron-withdrawing nature, stabilizing intermediates .

- Reactivity : The phenylsulfonyl group enhances electrophilicity, enabling cyclization into β-lactams (e.g., compound 6a in ). However, the 5-chloro-2-methylphenyl group may slow reaction kinetics due to steric effects compared to smaller substituents like methoxy .

Critical Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.